5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine

Description

Structural Overview and Nomenclature

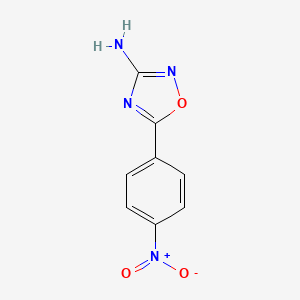

The chemical compound 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine possesses a distinctive molecular structure characterized by a five-membered heterocyclic ring system. According to the Chemical Abstracts Service registry, this compound is identified by the Registry Number 23275-50-5, establishing its unique chemical identity. The molecular formula C₈H₆N₄O₃ reflects the precise atomic composition, consisting of eight carbon atoms, six hydrogen atoms, four nitrogen atoms, and three oxygen atoms. The molecular weight of 206.16 daltons positions this compound within the range typical of small-molecule pharmaceutical candidates.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine, which systematically describes the substitution pattern and functional groups present in the molecule. Alternative nomenclature includes 1,2,4-oxadiazol-3-amine, 5-(4-nitrophenyl)-, which follows the Chemical Abstracts Service naming conventions. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: NC1=NOC(C2=CC=C(N+=O)C=C2)=N1, which provides a linear encoding of the molecular connectivity.

The International Chemical Identifier for this compound is InChI=1S/C8H6N4O3/c9-8-10-7(15-11-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11), offering a standardized representation that facilitates database searches and chemical informatics applications. The corresponding International Chemical Identifier Key, LRWNUGDUWABAIN-UHFFFAOYSA-N, serves as a fixed-length hash code derived from the International Chemical Identifier. The structural framework consists of a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-nitrophenyl group and at the 3-position with an amino group, creating a heterocyclic system with significant potential for biological activity.

Historical Context and Research Significance

The development and study of 1,2,4-oxadiazole compounds trace their origins to the late nineteenth century, when the first synthesis of these heterocyclic systems was achieved by Tiemann and Krüger in 1884. Initially classified as azoxime or furo[ab1]diazole compounds, these structures did not immediately capture widespread scientific attention. The biological potential of 1,2,4-oxadiazole derivatives became apparent only in the early 1940s, approximately sixty years after their initial discovery, when systematic studies of their pharmacological properties began to emerge.

The significance of 1,2,4-oxadiazole compounds in medicinal chemistry became firmly established in the 1960s with the introduction of oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring system. This milestone marked the beginning of intensive research into oxadiazole-based pharmaceuticals and demonstrated the therapeutic potential of this heterocyclic scaffold. Over the subsequent decades, 1,2,4-oxadiazole derivatives have been extensively investigated for their diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties.

The research significance of 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine specifically lies in its potential as a versatile chemical building block for drug discovery and development. The compound belongs to a class of heterocyclic structures that have demonstrated bioisosteric equivalence with ester and amide functional groups, making them particularly valuable when metabolic stability issues arise with traditional pharmacophores. Recent pharmaceutical research has shown that 1,2,4-oxadiazole derivatives can function as effective inhibitors of various biological targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, and cyclooxygenases. The interest in 1,2,4-oxadiazole biological applications has experienced remarkable growth, with research activity doubling in the past fifteen years, reflecting the continued importance of these compounds in contemporary drug discovery efforts.

Key Physical and Chemical Properties

The physical and chemical properties of 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine reflect its heterocyclic nature and the influence of both the nitrophenyl substituent and the amino functional group. The compound exhibits a molecular weight of 206.16 daltons, which places it within the favorable range for oral bioavailability according to Lipinski's Rule of Five. The presence of the nitro group contributes significantly to the compound's electronic properties, introducing electron-withdrawing characteristics that influence both its chemical reactivity and potential biological interactions.

Computational analysis reveals that the compound possesses a topological polar surface area of 108.08 square angstroms, indicating moderate polarity that may facilitate cellular permeability while maintaining sufficient hydrophilicity for aqueous solubility. The calculated logarithm of the partition coefficient (LogP) value of 1.227 suggests a balanced lipophilic-hydrophilic character, which is generally favorable for pharmaceutical applications. The molecule contains six hydrogen bond acceptors and one hydrogen bond donor, contributing to its potential for specific molecular interactions with biological targets.

The rotatable bond count of two indicates relatively restricted conformational flexibility, which may contribute to enhanced binding specificity with target proteins. Density functional theory calculations predict a density of 1.493 grams per cubic centimeter for the crystalline form of the compound. The predicted boiling point of 431.8 degrees Celsius at 760 millimeters of mercury pressure reflects the stability of the heterocyclic structure and the intermolecular forces present in the solid state.

Properties

IUPAC Name |

5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-8-10-7(15-11-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWNUGDUWABAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269629 | |

| Record name | 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23275-50-5 | |

| Record name | 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23275-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime Condensation with Activated Carboxylic Acid Derivatives

This is the most widely used and practical method for synthesizing 1,2,4-oxadiazoles including 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine. The general approach involves two key steps:

Step 1: Preparation of Amidoxime Intermediate

The amidoxime is typically prepared by reacting 4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction converts the nitrile group to the corresponding amidoxime.Step 2: Cyclodehydration with Activated Carboxylic Acid Derivative

The amidoxime is then reacted with an activated carboxylic acid derivative (such as an acid chloride, ester, or anhydride) to form an O-acylated amidoxime intermediate. Upon heating (usually above 100 °C), intramolecular cyclodehydration occurs, leading to the formation of the 1,2,4-oxadiazole ring.

| Parameter | Details |

|---|---|

| Starting Material | 4-Nitrobenzonitrile |

| Amidoxime Formation Conditions | Hydroxylamine hydrochloride, K2CO3, aqueous or mixed solvent, room temperature to mild heating |

| Cyclodehydration Conditions | Heating above 100 °C, sometimes solvent-free or in polar aprotic solvents |

| Activating Agents | Acid chlorides, esters, or carbonyldiimidazole (CDI) |

| Typical Yield | Moderate to good (50-75%) depending on conditions |

| Purification | Flash chromatography or recrystallization |

This method is supported by literature that highlights the condensation of amidoximes with activated carboxylic acids as the dominant practical route for 1,2,4-oxadiazole synthesis (≈95% of cases).

Cyclization via Intramolecular Oxidative Cyclization Using PIDA

An alternative and efficient method involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), to mediate intramolecular oxidative cyclization of N-carbamimidoylbenzamide derivatives.

Procedure:

The substrate N-carbamimidoylbenzamide, prepared from 4-nitrobenzoic acid derivatives, undergoes oxidative cyclization mediated by PIDA. This method proceeds under mild conditions and affords the 3-amino-5-(4-nitrophenyl)-1,2,4-oxadiazole in good yield.Advantages:

This approach avoids the need for harsh dehydrating agents or high temperatures and can be performed under relatively mild conditions, with yields reported around 70-75%.

| Compound | Yield (%) | Physical State | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine | ~75 | White solid | ~172-175 |

This method is detailed in recent synthetic studies emphasizing facile synthesis routes for 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization.

Synthesis via Reaction of Amidoximes with Trialkyl Orthoformates

Another reported synthesis involves the reaction of amidoximes with trialkyl orthoformates in the presence of Lewis acid catalysts to form 1,2,4-oxadiazoles.

Mechanism:

The amidoxime reacts with trimethyl orthoformate, which acts as a formylating agent, followed by cyclization to the oxadiazole ring.Catalysts and Conditions:

Lewis acids such as zinc chloride or iron(III) chloride are used to catalyze the reaction, typically under solvent-free or minimal solvent conditions with moderate heating.Yields:

Yields are generally high (up to 85-90%) for related 1,2,4-oxadiazoles, though specific data for the 4-nitrophenyl derivative is less commonly reported.

This method is more commonly applied to 3-monosubstituted oxadiazoles but represents a viable alternative route.

Stepwise Synthesis from 4-Nitroaniline via Amidoxime Intermediate

A practical laboratory-scale synthesis starts from commercially available 4-nitroaniline:

Step 1: Conversion of 4-nitroaniline to the corresponding amidoxime by reaction with hydroxylamine under basic conditions.

Step 2: Cyclodehydration of the amidoxime by heating or using dehydrating agents to form 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine.

This approach is widely used due to the accessibility of 4-nitroaniline and straightforward reaction steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime condensation with acid derivatives | 4-Nitrobenzonitrile + hydroxylamine | Acid chloride or CDI, heating >100 °C | 50-75 | Most common, practical for scale-up |

| PIDA-mediated oxidative cyclization | N-carbamimidoylbenzamide derivative | Phenyliodine(III) diacetate (PIDA) | ~75 | Mild conditions, good yield |

| Amidoxime reaction with trialkyl orthoformates | Amidoximes + trimethyl orthoformate | Lewis acid catalyst, mild heating | 80-90 | High yield, less common for nitrophenyl |

| Stepwise from 4-nitroaniline | 4-Nitroaniline + hydroxylamine | Heating or dehydrating agents | Moderate | Convenient for lab-scale synthesis |

Research Findings and Notes

The amidoxime route remains the most versatile and widely applied method for synthesizing 1,2,4-oxadiazoles, including the 5-(4-nitrophenyl) derivative, due to its straightforward chemistry and moderate to good yields.

The PIDA-mediated oxidative cyclization offers a milder alternative with comparable yields, reducing the need for harsh dehydrating conditions.

Reaction conditions such as solvent choice, temperature, and catalyst presence significantly influence yield and purity. For example, solvent-free conditions or use of polar aprotic solvents often improve cyclization efficiency.

Characterization of the synthesized compound typically involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Microwave-assisted synthesis has also been explored to accelerate cyclodehydration steps, though detailed data specific to this compound is limited.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Various electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides.

Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3).

Major Products

Reduction: 5-(4-Aminophenyl)-1,2,4-oxadiazol-3-amine.

Substitution: Various substituted oxadiazole derivatives depending on the electrophile used.

Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine has been extensively studied for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant activity against various bacterial strains and cancer cell lines.

-

Case Study: Antimicrobial Activity

A study highlighted the modification of 1,2,4-oxadiazole derivatives to enhance their permeability and target gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . The modified analogs maintained antimicrobial activity while reducing permeability, suggesting a promising approach for developing targeted therapies. -

Case Study: Anticancer Activity

Another investigation revealed that certain 1,2,4-oxadiazole derivatives exhibit potent anticancer effects. For instance, a series of compounds demonstrated IC50 values ranging from 0.19 to 0.78 μM against various cancer cell lines . These findings underscore the potential of 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine as a scaffold for designing novel anticancer agents.

Materials Science

Organic Electronics

The compound is also being explored for its application in organic electronics due to its unique electronic properties. It has been incorporated into biopolymer films that display dual fluorescence properties, making them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs).

- Case Study: Biopolymer Films

Research on starch-based biopolymer films containing 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine showed promising results in enhancing the physical and photophysical properties necessary for practical applications in optoelectronics . The study emphasizes the compound's role in improving the performance of organic electronic materials.

Analytical Chemistry

Detection and Quantification of Nitro Compounds

In analytical chemistry, 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine serves as a reagent for detecting nitro compounds. Its ability to enhance the accuracy of environmental monitoring techniques makes it valuable in assessing pollution levels.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Selected 1,2,4-Oxadiazol-3-amine Derivatives

Key Observations:

Trifluoromethyl (-CF₃) and bromo (-Br) substituents similarly impart electron-withdrawing effects but differ in steric bulk and lipophilicity, influencing solubility and biological activity .

Steric Considerations :

- The tert-butyl group introduces significant steric hindrance, which may reduce intermolecular interactions in crystal packing compared to planar aromatic substituents (e.g., 4-nitrophenyl) .

Biological and Material Applications :

- Furan-substituted derivatives (e.g., 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine) are explored in medicinal chemistry due to furan's role in bioactive molecules, whereas nitro- and bromo-substituted analogs are prioritized in materials science for their energetic or photophysical properties .

Stability and Reactivity

- Nitro Group Instability : The nitro group in 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine may render it susceptible to reduction under catalytic hydrogenation, unlike stable tert-butyl or trifluoromethyl analogs .

Biological Activity

5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic approaches, and comparative studies with related compounds.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are five-membered heterocycles that have garnered attention for their unique bioisosteric properties and broad spectrum of biological activities. They are known to exhibit anticancer , antimicrobial , anti-inflammatory , and antiparasitic effects among others. The introduction of substituents like the nitrophenyl group can significantly enhance their reactivity and biological potency .

The biological activity of 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with cellular components such as DNA and proteins. This interaction can lead to:

- Inhibition of enzymes : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation.

- Induction of apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various pathways .

Anticancer Activity

Recent studies have indicated that 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine | MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 | |

| A549 (Lung Cancer) | 1.14 | |

| U937 (Leukemia) | 1.20 |

These values indicate potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies and Comparative Analysis

In a comparative study involving several oxadiazole derivatives, it was noted that compounds with electron-withdrawing groups like the nitro group exhibited enhanced biological activity compared to their analogs with electron-donating groups. For instance, a derivative with a methoxy group showed significantly lower cytotoxicity than its nitro-substituted counterpart .

Synthesis Approaches

The synthesis of 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine typically involves the following methods:

- Cycloaddition Reactions : Utilizing dipolar cycloaddition methods to form the oxadiazole ring.

- Reduction Reactions : The nitro group can be reduced to an amine under mild conditions using reducing agents like sodium borohydride.

These synthetic routes allow for the modification of the oxadiazole core to enhance its biological properties further .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 5-(4-nitrophenyl)-1,2,4-oxadiazol-3-amine? The compound is typically synthesized via cyclization of a nitrile precursor with hydroxylamine under acidic conditions. For example, 5-aryl-1,2,4-oxadiazol-3-amines can be formed by reacting aryl-substituted nitriles with hydroxylamine hydrochloride in ethanol/water, followed by reflux and purification via recrystallization . Key parameters include pH control and stoichiometric ratios to minimize byproducts like open-chain amidoximes.

Advanced: How can reaction conditions be optimized to improve yields of the oxadiazole ring? Optimization involves adjusting temperature, solvent polarity, and catalyst use. Substituent effects on the aryl group (e.g., electron-withdrawing nitro groups) influence cyclization efficiency. Computational modeling (e.g., DFT studies) can predict reactivity trends. For instance, steric hindrance at the aryl ring may require prolonged reaction times or microwave-assisted synthesis to enhance yields .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? 1H/13C NMR and IR spectroscopy are essential. The amine proton (-NH2) in 1,2,4-oxadiazol-3-amine typically appears as a singlet near δ 6.5–7.0 ppm in DMSO-d5. IR shows characteristic N-H stretching (~3400 cm⁻¹) and C=N/C-O vibrations (~1600–1500 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms? SHELX software (e.g., SHELXL) is widely used for crystallographic refinement. The oxadiazole ring’s planarity and hydrogen-bonding patterns (e.g., N-H···O interactions) can distinguish between tautomers. High-resolution data (d-spacing < 0.8 Å) are critical for accurate electron density mapping .

Biological Activity Profiling

Basic: What in vitro assays are suitable for preliminary bioactivity screening? The DPPH radical scavenging assay evaluates antioxidant potential, while MTT or Mosmann’s colorimetric assays assess cytotoxicity . For example, 5-aryl-oxadiazoles with electron-withdrawing substituents (e.g., nitro groups) often show enhanced radical scavenging due to resonance stabilization of free radicals .

Advanced: How can in vivo models validate diuretic or anticancer mechanisms? Rodent models (e.g., Sprague-Dawley rats) are used for diuretic profiling by measuring urine volume and electrolyte excretion. For anticancer studies, xenograft models with HPLC-MS monitoring of tumor regression and metabolite identification are employed. SAR studies may reveal that nitro groups enhance target binding via π-π stacking with kinase active sites .

Analytical Challenges

Basic: How to assess purity and stability using HPLC? Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is standard. Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolytic byproducts (e.g., nitrophenyl intermediates) .

Advanced: What advanced MS techniques detect trace metabolites? HRMS (Orbitrap or Q-TOF) with electrospray ionization (ESI+) provides accurate mass data (<5 ppm error). For example, oxidation metabolites of the oxadiazole ring (e.g., hydroxylation at C-5) can be identified using MS/MS fragmentation patterns .

Data Contradictions

Advanced: How to address discrepancies in biological activity across structural analogs? Comparative molecular field analysis (CoMFA) or docking studies can explain why certain 5-aryl substitutions (e.g., trifluoromethyl vs. nitro) yield divergent activities. For instance, steric clashes or altered logP values may reduce membrane permeability in inactive analogs .

Computational Modeling

Advanced: Which quantum mechanical methods predict electronic properties relevant to reactivity? DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine predictions of hydrolysis rates or redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.